3-(Bromomethyl)-6-methoxypyridazine
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Overview
Description
3-(Bromomethyl)-6-methoxypyridazine is a heterocyclic organic compound that features a pyridazine ring substituted with a bromomethyl group at the 3-position and a methoxy group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-6-methoxypyridazine typically involves the bromination of a suitable precursor. One common method is the bromination of 6-methoxypyridazine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-6-methoxypyridazine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to a formyl or carboxyl group under strong oxidative conditions.
Reduction: The pyridazine ring can be reduced to a dihydropyridazine under hydrogenation conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium are used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed under hydrogen gas atmosphere.
Major Products
Nucleophilic Substitution: Products include azidomethyl, thiomethyl, or alkoxymethyl derivatives.
Oxidation: Products include 3-(bromomethyl)-6-formylpyridazine or 3-(bromomethyl)-6-carboxypyridazine.
Reduction: Products include 3-(bromomethyl)-6-methoxydihydropyridazine.
Scientific Research Applications
3-(Bromomethyl)-6-methoxypyridazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, particularly in the development of anti-cancer and anti-inflammatory agents.
Materials Science: It is used in the synthesis of functional materials, including polymers and liquid crystals, due to its ability to undergo various chemical modifications.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Industrial Applications: It is used in the production of agrochemicals and pharmaceuticals, where its reactivity and functional group compatibility are advantageous
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-6-methoxypyridazine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to modulate biological pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to inhibition of enzyme activity or alteration of genetic expression .
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)pyridazine: Lacks the methoxy group, making it less versatile in chemical modifications.
6-Methoxypyridazine: Lacks the bromomethyl group, reducing its reactivity in nucleophilic substitution reactions.
3-(Chloromethyl)-6-methoxypyridazine: Similar structure but with a chloromethyl group, which is less reactive than the bromomethyl group.
Uniqueness
3-(Bromomethyl)-6-methoxypyridazine is unique due to the presence of both bromomethyl and methoxy groups, which provide a balance of reactivity and stability. This combination allows for diverse chemical transformations and applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
3-(bromomethyl)-6-methoxypyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-10-6-3-2-5(4-7)8-9-6/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOVXILUIVATLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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